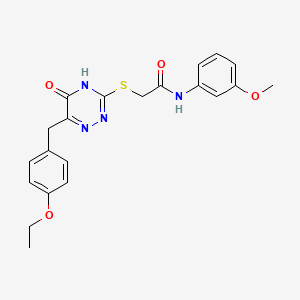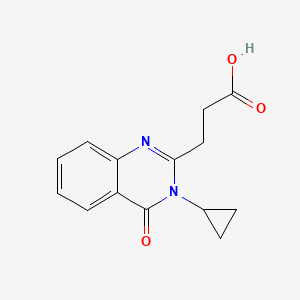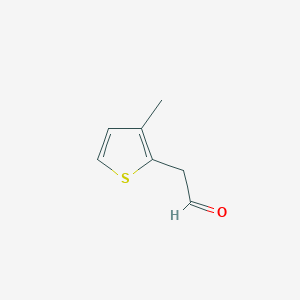![molecular formula C19H17N3O6 B2979181 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922066-76-0](/img/structure/B2979181.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzo[d][1,3]dioxol-5-yl derivatives with other organic molecules . For example, the synthesis of dioxole functionalized metal–organic frameworks involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Evaluation
Compounds with similar structures have been synthesized and evaluated for their anticonvulsant activities. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These studies also involve in silico studies, including molecular docking, to establish molecular interactions with Na+ channels and GABA_A receptors, suggesting a potential for designing compounds with enhanced anticonvulsant properties (Nath et al., 2021).
Antimicrobial Applications
Derivatives of oxadiazoles, such as those containing the 1,3,4-oxadiazol moiety, have been synthesized and tested for their antibacterial activities. These compounds have been found to possess significant antibacterial activity, indicating their potential as antimicrobial agents (Ramalingam et al., 2019). This suggests that compounds with similar structures could be explored for their use in combating bacterial infections.
Anticancer Properties
Some novel 3-benzyl-4(3H)quinazolinone analogues, sharing a common motif with the compound of interest, have been synthesized and shown broad-spectrum antitumor activity. This includes compounds that demonstrated potent activities against CNS, renal, and breast cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Anti-inflammatory and Enzyme Inhibition
Research has also been conducted on derivatives for their anti-inflammatory activity, utilizing in vitro and in vivo models. These studies include molecular docking to understand the binding affinity towards human serum albumin (HSA), indicating the relevance of such compounds in designing anti-inflammatory agents (Nikalje et al., 2015).
Antimicrobial and Hemolytic Activity
Compounds with the oxadiazolylthio moiety have been synthesized and screened for antimicrobial and hemolytic activity. These studies found that most compounds were active against selected microbial species to varying extents, suggesting their potential application as antimicrobial agents with reduced toxicity (Gul et al., 2017).
Zukünftige Richtungen
The future directions for research on “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” could include further investigation into its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the study of its reactivity, and the exploration of its potential uses in various fields .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAFYGHHQEXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)




![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)
![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)
![N-(3,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979117.png)
